5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

The compound of interest, 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride, is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis and properties. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions that could be adapted for the synthesis of related pyridine carboxylic acids .

Synthesis Analysis

The synthesis of related compounds involves various reactions, such as the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . Another synthesis method includes the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, which could potentially be adapted for the synthesis of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride .

Molecular Structure Analysis

X-ray crystallography and computer-aided design studies have been conducted on similar compounds, such as 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, providing insights into the molecular structure and geometry of pyridine carboxylic acid derivatives . Additionally, the crystal structure of 2-amino-5-methylpyridine hydrochloride has been solved, which could be relevant to understanding the structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, oxidation, and bromination . Electrocatalytic carboxylation is another reaction that could be relevant for the synthesis of carboxylic acid derivatives . These reactions could potentially be applied to the synthesis and modification of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride are not directly reported, the properties of similar compounds can provide some context. For example, the synthesis of 5′-substituted-2,2′-bipyridine-6-carboxylic acid derivatives involves intermediates that could exhibit properties relevant to the compound of interest . Additionally, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates and their use in creating biologically active compounds suggest that pyridine carboxylic acid derivatives can be versatile scaffolds for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride serves as a foundational compound in the synthesis and characterization of various complex chemical structures. Its derivatives are explored for their potential in forming hydrogen-bonded supramolecular structures, as seen in the study by Waddell, Hulse, and Cole (2011), where 2-amino-6-methylpyridin-1-ium interacts with carboxylate ions to form a two-dimensional network of hydrogen-bonded ions, demonstrating the compound's utility in forming stable crystal structures with potential applications in materials science (Waddell, Hulse, & Cole, 2011). Similarly, Montis and Hursthouse (2012) explored the co-crystallization of substituted salicylic acids with 4-aminopyridine, showcasing the versatility of pyridine derivatives in forming ionic complexes through proton transfer, which could have implications for drug design and development (Montis & Hursthouse, 2012).

Ligand Synthesis for Metal Complexation

The synthesis of ligands based on pyridine derivatives for the complexation of metal ions is another significant application. Charbonnière, Weibel, and Ziessel (2001) detailed the creation of mono-, bis-, and tris-tridentate ligands from 5′-methyl-2,2′-bipyridine-6-carboxylic acid for lanthanide(III) cations complexation. This demonstrates the role of pyridine derivatives in creating sophisticated ligand systems for metal coordination, potentially useful in catalysis and materials science (Charbonnière, Weibel, & Ziessel, 2001).

Supramolecular Chemistry and Crystal Engineering

In supramolecular chemistry and crystal engineering, the interaction patterns of 5-amino-2-methylpyridine-4-carboxylic acid derivatives provide insights into the assembly of complex molecular architectures. The study by Khalib et al. (2014) on hydrogen-bonded supramolecular associations in organic acid–base salts reveals the compound's potential in the formation of diverse crystal structures through proton transfer mechanisms, important for designing new molecular materials with specific functions (Khalib et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , indicating potential harm to the digestive tract, skin, eyes, and respiratory system, respectively.

Wirkmechanismus

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to induce chemical transformations.

Biochemical Pathways

The compound’s involvement in Suzuki–Miyaura coupling reactions suggests that it may affect biochemical pathways related to carbon-carbon bond formation . The downstream effects of these pathways could be diverse, depending on the specific context within the cell.

Result of Action

Given its involvement in suzuki–miyaura coupling reactions , it may play a role in facilitating chemical transformations within the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride. For instance, the compound exhibits intense photoluminescence emission at room temperature in the solid state . This suggests that temperature and physical state may affect its properties. Furthermore, the compound is stored in a refrigerator, indicating that it may be sensitive to heat .

Eigenschaften

IUPAC Name |

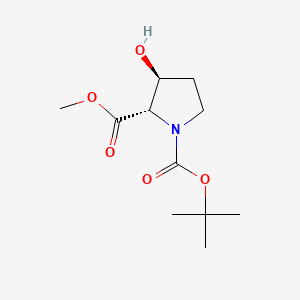

5-amino-2-methylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-2-5(7(10)11)6(8)3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCHNZOUTAAJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)

![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)